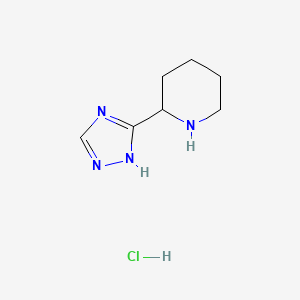![molecular formula C13H11FN4OS B1653471 N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide CAS No. 1855890-03-7](/img/structure/B1653471.png)
N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and a fluorothiophene moiety, which can impart unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide typically involves the cyclization of 5-amino-1,3-dimethylpyrazole with appropriate reagents to form the pyrazolo[3,4-b]pyridine coreCommon reagents used in these reactions include ethyl acetoacetate and ZrCl4 as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activity.
科学的研究の応用
N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide primarily involves the inhibition of kinase activity. The compound binds to the active site of kinases, such as TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
N-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide: Similar core structure but with a phenylacetamide moiety instead of a fluorothiophene.
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)methyl)piperidin-3-yl)methyl]-4-methylbenzenesulfonamide: Contains a piperidine and benzenesulfonamide moiety.
Uniqueness
The uniqueness of N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide lies in its combination of a biologically active pyrazolo[3,4-b]pyridine core with a fluorothiophene moiety, which imparts unique electronic properties
特性
CAS番号 |
1855890-03-7 |
|---|---|
分子式 |
C13H11FN4OS |
分子量 |
290.32 |
IUPAC名 |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide |
InChI |
InChI=1S/C13H11FN4OS/c1-7-9-5-8(6-15-12(9)18(2)17-7)16-13(19)10-3-4-11(14)20-10/h3-6H,1-2H3,(H,16,19) |
InChIキー |
VPCRGCJGTUYZDQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C3=CC=C(S3)F)C |
正規SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C3=CC=C(S3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1653401.png)
![Methyl 2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetate](/img/structure/B1653403.png)

![1-[3-(Dimethylamino)propyl]-4-methyl-2,6-dioxo-3H-pyridine-5-carbonitrile](/img/structure/B1653405.png)



